![molecular formula C22H25N3O2 B13925645 Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it an important scaffold in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,8-naphthyridines, including Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester, involves several methods. One common approach is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Analyse Chemischer Reaktionen
Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthyridine core or the attached functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal chemistry and materials science. It is used as a ligand in coordination chemistry, a component in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems . In medicinal chemistry, derivatives of 1,8-naphthyridines have shown potential as antibacterial agents, with some compounds reaching the drug market for the treatment of bacterial infections .
Wirkmechanismus
The mechanism of action of Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The naphthyridine core can interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of bacterial DNA replication and transcription . This mechanism is similar to that of other antibacterial agents containing naphthyridine cores.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester include other naphthyridine derivatives such as Gemifloxacin and other fluoroquinolones . These compounds share the naphthyridine core but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The uniqueness of Benzo[b][1,8]naphthyridine-3-carboxylic acid lies in its specific functional groups and their arrangement, which can influence its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
ethyl 5-amino-2-methyl-4-phenyl-1,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H25N3O2/c1-3-27-22(26)17-13(2)24-21-19(18(17)14-9-5-4-6-10-14)20(23)15-11-7-8-12-16(15)25-21/h4-6,9-10,18H,3,7-8,11-12H2,1-2H3,(H3,23,24,25) |
InChI-Schlüssel |
POYFPBLOVRVCKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=NC3=C(CCCC3)C(=C2C1C4=CC=CC=C4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)

![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
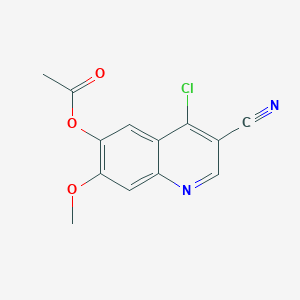


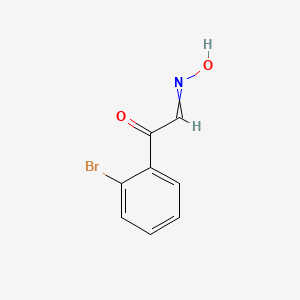


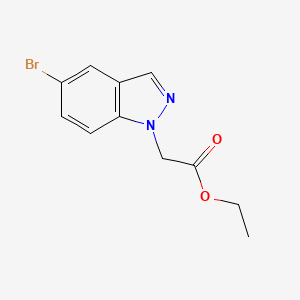
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
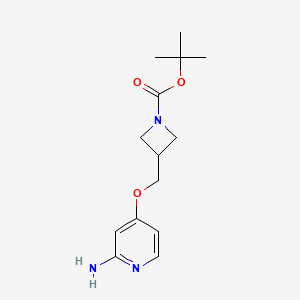
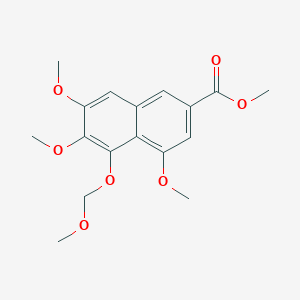
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
